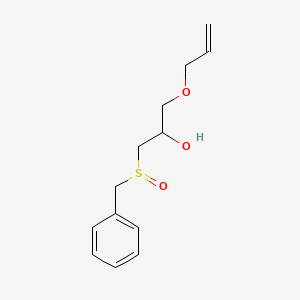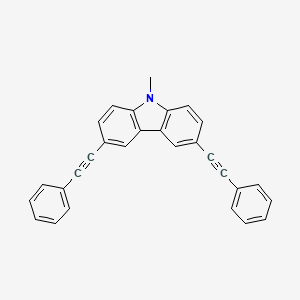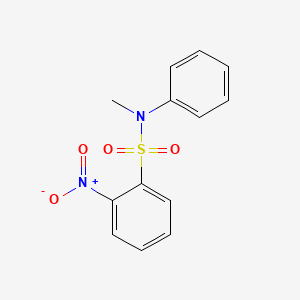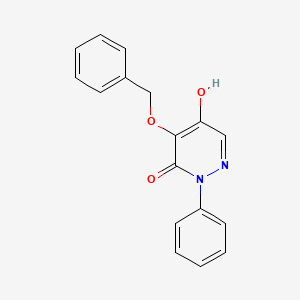
1-(allyloxy)-3-(benzylsulfinyl)-2-propanol
Overview
Description
1-(allyloxy)-3-(benzylsulfinyl)-2-propanol, also known as ABP, is a chemical compound with potential applications in scientific research. This compound is of interest to researchers due to its unique properties, including its mechanism of action and biochemical effects. In
Scientific Research Applications
1-(allyloxy)-3-(benzylsulfinyl)-2-propanol has potential applications in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways. 1-(allyloxy)-3-(benzylsulfinyl)-2-propanol has been shown to selectively inhibit PTPs, making it a valuable tool for studying the role of these enzymes in cellular processes.
Mechanism of Action
1-(allyloxy)-3-(benzylsulfinyl)-2-propanol works by binding to the active site of PTPs, preventing them from dephosphorylating their target proteins. This results in the activation of downstream signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
1-(allyloxy)-3-(benzylsulfinyl)-2-propanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(allyloxy)-3-(benzylsulfinyl)-2-propanol can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Additionally, 1-(allyloxy)-3-(benzylsulfinyl)-2-propanol has been shown to reduce inflammation and improve glucose uptake in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(allyloxy)-3-(benzylsulfinyl)-2-propanol in lab experiments is its selectivity for PTPs. This allows researchers to study the specific role of these enzymes in cellular processes without affecting other signaling pathways. However, one limitation of using 1-(allyloxy)-3-(benzylsulfinyl)-2-propanol is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are several future directions for research involving 1-(allyloxy)-3-(benzylsulfinyl)-2-propanol. One area of interest is the development of more efficient synthesis methods to increase the yield of 1-(allyloxy)-3-(benzylsulfinyl)-2-propanol. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-(allyloxy)-3-(benzylsulfinyl)-2-propanol on cellular processes. Finally, there is potential for the development of 1-(allyloxy)-3-(benzylsulfinyl)-2-propanol-based therapies for the treatment of cancer and other diseases.
properties
IUPAC Name |
1-benzylsulfinyl-3-prop-2-enoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-2-8-16-9-13(14)11-17(15)10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMDKGBVHRXOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CS(=O)CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylsulfinyl-3-prop-2-enoxypropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3844409.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3844435.png)
![3-[(cyclohexylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3844441.png)



![4-{2-[4-(diethylamino)benzylidene]hydrazino}-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B3844467.png)

![2-[4-(4-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B3844479.png)
![1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844486.png)

![2-chloro-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B3844493.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B3844496.png)